4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloromethyl group attached to a triazole ring, which is further connected to a dihydrobenzofuran moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the triazole ring using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the dihydrobenzofuran moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function. The dihydrobenzofuran moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid
- 4-chloro-N-cyclopropyl-N-((2,3-dihydrobenzofuran-5-yl)methyl)benzamide
Uniqueness
4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is unique due to its combination of a triazole ring, chloromethyl group, and dihydrobenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-(chloromethyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential as an enzyme inhibitor, and other therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a chloromethyl group and a dihydrobenzofuran moiety. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : Triazoles are known to inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This leads to the depletion of ergosterol, an essential component of fungal cell membranes. Compounds structurally similar to our target have demonstrated antifungal activity against species like Candida albicans and Aspergillus fumigatus .
- Bacterial Activity : Certain triazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. The introduction of specific substituents can enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Triazoles are also recognized for their potential as enzyme inhibitors:
- MAO-B Inhibition : The dihydrobenzofuran component may contribute to monoamine oxidase B (MAO-B) inhibition. MAO-B inhibitors are valuable in treating neurodegenerative diseases like Parkinson's disease by preventing the breakdown of neuroprotective neurotransmitters .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Substituent | Effect on Activity |
---|---|
Chloromethyl Group | Enhances lipophilicity and cellular uptake |
Dihydrobenzofuran Moiety | Potential for interaction with biological receptors |
Variations in Triazole | Altered binding affinity for target enzymes |
Studies suggest that specific modifications can lead to improved potency and selectivity for certain biological targets .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives:
- Antifungal Efficacy : A study demonstrated that a related triazole exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 1 µg/mL against multiple fungal strains .
- Neuroprotective Effects : Another investigation found that triazoles could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neuroprotection .
- Broad-Spectrum Antimicrobial Activity : Compounds similar to our target were shown to possess broad-spectrum antimicrobial activity with efficacy against both bacterial and fungal pathogens .
Properties
IUPAC Name |
4-(chloromethyl)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-11-8-16(15-14-11)7-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,8H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMOIPWHWHTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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